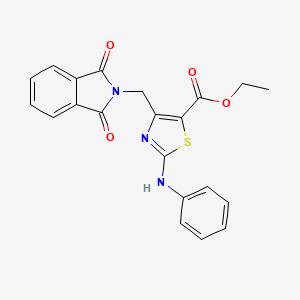

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate

Descripción

Chemical Classification and Nomenclature

The compound belongs to the class of thiazole-phthalimide hybrids , characterized by the fusion of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) with a phthalimide moiety (a bicyclic structure derived from phthalic anhydride). Its IUPAC name reflects its structural complexity:

The compound’s nomenclature adheres to IUPAC guidelines, prioritizing functional groups in descending order of seniority: carboxylate ester > thiazole > phthalimide > phenylamino substituent.

Structural Components and Functional Groups

The molecular formula C21H17N3O4S (molecular weight: 407.44 g/mol) comprises six distinct functional regions:

The crystal structure (not fully resolved in literature) is hypothesized to adopt a planar configuration due to aromatic stacking between the thiazole and phthalimide systems .

Historical Context of Thiazole-Phthalimide Hybrid Compounds

Thiazole and phthalimide derivatives have independently shaped medicinal chemistry:

- Thiazoles : First synthesized via the Hantzsch reaction in 1889, thiazoles gained prominence with the discovery of thiamine (vitamin B1) and penicillin derivatives .

- Phthalimides : Developed in the early 20th century, phthalimides became key intermediates for dyes and pharmaceuticals like thalidomide .

The hybridization of these scaffolds emerged in the 21st century to exploit synergistic effects:

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in heterocyclic chemistry:

Research Objectives and Scientific Rationale

Current research aims to:

- Optimize Synthetic Routes : Improve yields of Hantzsch-thiazole reactions using α-tosyloxy ketones .

- Explore Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., phenylamino vs. methyl groups) with bioactivity .

- Broaden Applications :

The rationale centers on addressing drug resistance and material limitations through rational hybrid design .

Propiedades

IUPAC Name |

ethyl 2-anilino-4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-2-28-20(27)17-16(23-21(29-17)22-13-8-4-3-5-9-13)12-24-18(25)14-10-6-7-11-15(14)19(24)26/h3-11H,2,12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQDVGYHQWLMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole, phthalic anhydride, and ethyl bromoacetate.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the phthalimide moiety, converting it to phthalamic acid or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Phthalamic acid derivatives.

Substitution Products: Various substituted thiazole and phthalimide derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-Cancer Agents

The compound is particularly noted for its role in the synthesis of novel pharmaceuticals aimed at combating cancer. Its structural properties allow it to interact with biological targets effectively, leading to cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant anti-cancer activity, making it a promising candidate for therapeutic development .

Antimicrobial Properties

There is also potential for this compound in the development of new antimicrobial agents. The structural characteristics that contribute to its anti-cancer properties may similarly enhance its efficacy against microbial infections.

Biological Research

Enzyme Inhibition Studies

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate is utilized in studies focusing on enzyme inhibition and protein interactions. This research is crucial for understanding complex biological pathways and developing targeted therapies for diseases such as Alzheimer's, where enzyme activity modulation is critical .

Targeted Therapies

The compound's ability to interact with specific biological targets makes it a valuable tool in the design of targeted therapies. Its application in drug discovery processes can lead to advancements in personalized medicine approaches .

Material Science

Organic Semiconductors

In material science, this compound is being explored for its potential use in creating advanced materials, particularly organic semiconductors. The electronic properties inherent in its structure can be advantageous for applications in electronic devices, including transistors and photovoltaic cells .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material. It aids in the calibration of analytical instruments and ensures accurate measurements across various chemical analyses, enhancing the reliability of experimental results .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparación Con Compuestos Similares

Core Thiazole Carboxylate Derivatives

The thiazole-5-carboxylate scaffold is common in medicinal chemistry. Below is a comparative analysis of Compound A with structurally related derivatives:

Physicochemical Properties

- Planarity and Crystallinity : Unlike fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in ), Compound A ’s bicyclic imide may enforce planarity, promoting dense crystal packing and lower solubility .

- Lipophilicity : The trifluoromethyl group in ’s compound increases logP compared to Compound A , which balances hydrophilicity (from the NH group) and hydrophobicity (from the dioxoisoindolinyl) .

Actividad Biológica

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate (CAS Number: 951624-33-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the development of anti-cancer agents and enzyme inhibitors. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C21H17N3O4S

- Molecular Weight : 407.44 g/mol

- SMILES Notation : CCOC(=O)c1sc(nc1CN1C(=O)c2c(C1=O)cccc2)Nc1ccccc1

This compound features a thiazole ring fused with an isoindolinone moiety, which is significant for its biological activity.

1. Pharmaceutical Development

This compound is primarily investigated for its anti-cancer properties. Its unique structural characteristics enhance its interaction with biological targets, making it a candidate for developing novel anticancer therapies.

2. Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes involved in cancer progression and other diseases. For instance, studies have shown that derivatives of thiazoles exhibit potent inhibitory effects on certain kinases and proteases, which are crucial in cancer cell signaling pathways .

Case Studies and Experimental Results

A variety of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HeLa | 29 | Significant cytotoxic activity observed . |

| This compound | MCF-7 | 73 | Effective against breast cancer cell line . |

These findings suggest that the compound has promising anticancer activity, particularly against cervical (HeLa) and breast (MCF-7) cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of Metastasis : By inhibiting key enzymes involved in metastasis, this compound could potentially reduce the spread of cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.